Product packaging for 4-chloro-1-methyl-1H-benzo[d]imidazole(Cat. No.:CAS No. 75438-01-6)

4-chloro-1-methyl-1H-benzo[d]imidazole

Cat. No.: B3282667
CAS No.: 75438-01-6
M. Wt: 166.61 g/mol
InChI Key: NJLCPTCZOTWGJP-UHFFFAOYSA-N
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Description

Evolution of Synthetic Methodologies for Benzo[d]imidazole Scaffolds

The synthesis of the benzimidazole (B57391) core has evolved significantly since its discovery. The first synthesis was reported by Hoebrecker in 1872. nih.gov Traditionally, the most common approach has been the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an aldehyde, ester, or nitrile) under acidic and often harsh dehydrating conditions. nih.govresearchgate.net

Over the decades, medicinal and synthetic chemists have developed a vast portfolio of alternative and improved methods to access this scaffold, often focusing on milder conditions, higher yields, and greater functional group tolerance. nih.govresearchgate.net Modern synthetic strategies frequently employ transition-metal catalysts, one-pot procedures, and green chemistry principles. nih.govorganic-chemistry.org Environmentally friendly approaches, such as microwave-assisted synthesis, ultrasound irradiation, and the use of recyclable catalysts like zinc oxide nanoparticles, have gained prominence for their ability to reduce reaction times and improve yields. researchgate.netresearchgate.netmdpi.com These advanced methodologies have expanded the accessibility of complex and diversely substituted benzimidazole derivatives for further study. nih.gov

Table 1: Overview of Synthetic Methodologies for Benzimidazole Scaffolds

Methodology Description Key Features
Phillips-Ladenburg Condensation Reaction of o-phenylenediamines with carboxylic acids or their derivatives. nih.gov Traditional, widely used, often requires strong acid/heat.
Condensation with Aldehydes Reaction of o-phenylenediamines with aldehydes, often followed by an oxidation step. researchgate.net Versatile for accessing 2-substituted benzimidazoles.
Catalytic Methods Use of catalysts such as ammonium (B1175870) chloride, ceric ammonium nitrate, or metal nanoparticles (e.g., ZnO). nih.govmdpi.com Milder conditions, improved yields, catalyst recyclability.
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate the reaction. nih.govresearchgate.net Drastically reduced reaction times, often higher yields.
One-Pot Procedures Multi-step reactions carried out in a single reaction vessel. nih.govorganic-chemistry.org Increased efficiency, reduced waste.

Significance of Halo- and Methyl-Substituted Benzo[d]imidazoles in Contemporary Chemical Research

The introduction of specific substituents onto the benzimidazole framework is a key strategy for modulating its physicochemical and biological properties. Halogen and methyl groups, in particular, play crucial roles in modern chemical and medicinal research.

Methyl Substitution: The "1-methyl" group serves several important functions. It resolves the tautomerism inherent to the unsubstituted benzimidazole N-H, leading to a single, defined isomer. longdom.org This methylation prevents the formation of different tautomers that could interact with biological targets in distinct ways. The methyl group also increases the lipophilicity of the molecule, which can influence its solubility, membrane permeability, and distribution within biological systems. While sometimes a methyl group can sterically hinder binding, in other cases it is essential for potency. For instance, a study on certain benzimidazole derivatives found that a 1-methyl substituent led to a significant enhancement of biological activity. acs.org Conversely, other studies have noted that methyl substitution can sometimes lead to a loss of activity, highlighting the context-dependent nature of its influence. mdpi.com

Problem Statement: Definitive Research Avenues for 4-chloro-1-methyl-1H-benzo[d]imidazole

Despite the extensive research into the broader benzimidazole class, a detailed and systematic investigation of the specific isomer this compound is conspicuously absent from the scientific literature. While its existence is documented in chemical databases, providing basic molecular information, there is a significant lack of published data concerning its synthesis, full physicochemical characterization, reactivity, and potential applications. nih.gov The specific substitution pattern—a chlorine at the 4-position and a methyl group on the N1 nitrogen—presents a unique combination of electronic and steric features. The absence of dedicated research on this compound constitutes a clear knowledge gap, leaving its chemical properties and potential utility unexplored. This lack of foundational data prevents its consideration for applications in medicinal chemistry, materials science, or as a building block for more complex molecules.

Scope and Objectives of Comprehensive Academic Inquiry

To address the identified research gap, a comprehensive academic inquiry focused exclusively on this compound is necessary. The scope of such a study would be to establish a foundational body of knowledge about this specific molecule.

The primary objectives of this inquiry would be:

Synthetic Route Development: To design, execute, and optimize a high-yield, scalable, and unambiguous synthetic pathway for the synthesis of this compound.

Physicochemical Characterization: To perform a thorough characterization of the purified compound using modern analytical techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Structural and Electronic Analysis: To investigate the compound's three-dimensional structure, potentially through single-crystal X-ray diffraction, and to perform computational studies (e.g., Density Functional Theory) to analyze its electronic structure, molecular orbitals, and electrostatic potential.

Reactivity Profiling: To explore the chemical reactivity of this compound, particularly focusing on functionalization at the C2 position, which is a common site for derivatization in the benzimidazole ring system.

Preliminary Application Screening: To conduct initial screenings to probe for potential utility based on the known activities of related halo- and methyl-substituted benzimidazoles, such as antimicrobial or enzyme inhibitory assays.

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Canonical SMILES CN1C2=CC=CC(=C2N=C1)Cl
InChI Key RCHFJSPAYDNJOP-UHFFFAOYSA-N
PubChem CID 1484897 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2 B3282667 4-chloro-1-methyl-1H-benzo[d]imidazole CAS No. 75438-01-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLCPTCZOTWGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Methodological Innovations for 4 Chloro 1 Methyl 1h Benzo D Imidazole and Its Analogs

Exploration of Classical Synthetic Pathways and their Mechanistic Refinements

Classical approaches to benzimidazole (B57391) synthesis have laid the foundational chemistry upon which modern methods are built. These pathways, primarily involving condensation reactions, have been refined over decades to improve efficiency and substrate scope.

Reflux Condensation Approaches

Reflux condensation is a cornerstone of benzimidazole synthesis, typically involving the reaction of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent under heating. The most common classical route is the Phillips method, which involves the condensation of o-diaminobenzenes with carboxylic acids in the presence of a strong acid, such as hydrochloric acid, under reflux conditions. researchgate.net This method is robust and applicable to a wide range of benzimidazoles. researchgate.net

The general mechanism involves the initial formation of an amide intermediate from the diamine and the carboxylic acid, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the benzimidazole ring. The reaction is usually carried out by heating the reactants together, either on a steam bath, at an elevated temperature, or in a sealed tube. researchgate.net Various dehydrating agents and catalysts, including polyphosphoric acid (PPA), p-toluenesulfonic acid, and boric acid, have been employed to facilitate the cyclization step under vigorous conditions. nih.govdergipark.org.tr For instance, refluxing a 1:1 molar ratio of o-phenylenediamine and a suitable carboxylic acid in the presence of polyphosphoric acid can yield the corresponding 2-substituted benzimidazole. semanticscholar.org

Multi-Step Reaction Sequences and Intermediate Derivatization

More complex benzimidazole analogs, including those with specific substitution patterns like 4-chloro-1-methyl-1H-benzo[d]imidazole, often necessitate multi-step synthetic sequences. These routes allow for precise control over the placement of functional groups through the synthesis and derivatization of key intermediates.

A common strategy involves the initial synthesis of a specifically substituted o-phenylenediamine precursor. For example, a multi-step process can begin with a commercially available substituted nitroaniline, such as 5-chloro-2-nitroacetanilide. nih.gov This starting material can undergo nucleophilic substitution, followed by deacetylation of the resulting nitroacetanilide derivative. nih.gov The subsequent reduction of the nitro group yields the desired substituted o-phenylenediamine intermediate. nih.gov This diamine can then be condensed with an appropriate aldehyde or carboxylic acid to form the final benzimidazole product. nih.gov Another multi-step approach involves preparing a key intermediate like 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid, which is then converted to its corresponding benzoyl chloride. This activated intermediate can subsequently react with various substituted anilines to produce a library of final benzamide derivatives. nih.gov Such sequences, while longer, provide the flexibility needed to introduce a wide variety of substituents onto the benzimidazole core and associated side chains. nih.govnih.gov

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods. Its application to the synthesis of benzimidazole derivatives has led to dramatic improvements in reaction efficiency and is considered a key tool in green chemistry. google.comeurekaselect.com

Kinetic and Yield Optimization under Microwave Irradiation

The primary advantages of microwave irradiation are a drastic reduction in reaction times and an improvement in product yields. nih.govajgreenchem.com Reactions that traditionally require several hours of refluxing can often be completed in a matter of minutes under microwave conditions. eurekaselect.commdpi.com For example, the synthesis of 1,2-disubstituted benzimidazoles, which takes 60 minutes under conventional heating to achieve a 61.4% yield, can be completed in just 5 minutes with a near-quantitative yield (99.9%) using microwave activation. mdpi.com Similarly, a nickel-catalyzed synthesis of benzimidazoles from 2-haloanilines and aldehydes was achieved in 13 minutes at 100°C with yields up to 95% under microwave irradiation. organic-chemistry.org

This acceleration is attributed to the efficient and rapid heating of the reaction mixture. nih.gov The direct interaction of microwaves with polar molecules in the mixture leads to instantaneous and uniform heating, bypassing the limitations of conventional thermal conductivity through vessel walls. ajgreenchem.comscholarsresearchlibrary.com This often results in cleaner reactions with fewer by-products, simplifying purification and increasing isolated yields. ajgreenchem.com

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Benzimidazole Derivatives
Reaction TypeConditions (Conventional)Time (Conventional)Yield (Conventional)Conditions (Microwave)Time (Microwave)Yield (Microwave)Reference
1,2-disubstituted benzimidazolesSolvent-free, 60°C60 min61.4%Solvent-free, 1% Er(OTf)3, 60°C5 min99.9% mdpi.com
Benzamide HydrolysisStandard Reflux1 hourNot specifiedMicrowave Irradiation7 min99% ijnrd.org
Catalyst-free Benzimidazole SynthesisNot specified (typically hours)HoursLower yieldsCatalyst-free5-10 min94-98% eurekaselect.com
Ni-catalyzed Benzimidazole SynthesisNot specifiedNot specifiedNot specified130 W, 100°C13 minup to 95% organic-chemistry.org

Mechanistic Implications of Accelerated Microwave Reactions

The accelerated reaction rates observed under microwave irradiation are primarily due to a thermal effect known as "dielectric heating." nih.gov This heating occurs through two main mechanisms: dipolar polarization and ionic conduction. ajgreenchem.comijnrd.org

Dipolar Polarization: Polar molecules, such as reactants and solvents with a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. ajgreenchem.com This rapid reorientation generates friction, leading to a quick and efficient transfer of energy and a rapid increase in temperature throughout the bulk of the material. scholarsresearchlibrary.comresearchgate.net

Ionic Conduction: If ions are present in the reaction mixture, they will move through the solution under the influence of the electric field, creating an electric current. scholarsresearchlibrary.com Collisions between these moving ions and other molecules convert kinetic energy into heat. scholarsresearchlibrary.com

Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important molecules like benzimidazoles. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. chemmethod.com

Microwave-assisted synthesis is itself a significant green chemistry tool, as it dramatically reduces reaction times and energy consumption. ajgreenchem.com Furthermore, MAOS often enables reactions to be performed under solvent-free conditions, which eliminates the use and disposal of volatile organic compounds (VOCs). ajgreenchem.commdpi.com Reactants can be mixed neat or with a solid support and irradiated, leading to cleaner products and simpler work-up procedures. ajgreenchem.com

Another key green strategy is the use of environmentally benign solvents, with water being the ideal choice. ijrar.org L-Proline has been used as an efficient organocatalyst for the synthesis of benzimidazole derivatives in an aqueous medium under reflux conditions, providing a green and inexpensive method. ijrar.org The development of recyclable catalysts, such as certain nanocomposites, further enhances the sustainability of these synthetic routes. nih.gov These catalysts can be easily recovered and reused for multiple reaction cycles without a significant loss of activity, minimizing waste and cost. nih.gov

Solvent-Free and Aqueous Media Syntheses

The development of synthetic routes that minimize or eliminate the use of volatile and hazardous organic solvents is a cornerstone of green chemistry. For the synthesis of benzimidazole derivatives, including analogs of this compound, solvent-free and aqueous-based methods have emerged as viable and efficient alternatives.

Solvent-free, or neat, reaction conditions offer several advantages, such as reduced environmental impact, lower costs, and often simpler work-up procedures. One common approach involves the direct condensation of an appropriately substituted o-phenylenediamine with an aldehyde or carboxylic acid at elevated temperatures. For instance, a one-pot synthesis of benzimidazole derivatives has been achieved by grinding a mixture of o-phenylenediamine and an aldehyde, followed by heating. researchgate.net This method, characterized by its operational simplicity and high atom economy, could be adapted for the synthesis of 4-chloro-substituted benzimidazoles.

Aqueous media synthesis provides another environmentally benign approach. The reaction of o-phenylenediamines with aldehydes in water, sometimes with the aid of a catalyst, can lead to the formation of the benzimidazole ring. researchgate.netrsc.org Surfactants like sodium lauryl ether sulfate (SLES) can be employed in aqueous media to facilitate the reaction between hydrophobic starting materials, leading to high yields of 1,2-disubstituted benzimidazoles at ambient temperatures. derpharmachemica.com

MethodKey FeaturesPotential Applicability to this compound
Solvent-Free Synthesis Grinding and heating of reactants; high atom economy; reduced waste. researchgate.netApplicable by using 3-chloro-N-methyl-benzene-1,2-diamine as a starting material.
Aqueous Media Synthesis Use of water as a solvent; often requires a catalyst or surfactant. researchgate.netderpharmachemica.comSynthesis of the 4-chlorobenzimidazole core could be achieved in water, with subsequent N-methylation.
Transition-Metal-Free Aqueous Synthesis Intramolecular N-arylation in water with a base. researchgate.netOffers a regioselective route to the benzimidazole core. researchgate.net

These methodologies demonstrate a shift towards more sustainable synthetic practices in the preparation of benzimidazole derivatives.

Catalytic Systems in Eco-Friendly Production (e.g., Ionic Liquids, Heterogeneous Catalysts)

The use of advanced catalytic systems is crucial for developing efficient and environmentally friendly synthetic protocols for this compound and its analogs. Ionic liquids and heterogeneous catalysts are at the forefront of this endeavor, offering advantages such as catalyst recyclability, mild reaction conditions, and improved product yields.

Ionic Liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure and high thermal stability make them attractive alternatives to volatile organic solvents. Acidic ionic liquids have been shown to effectively catalyze the synthesis of benzimidazole derivatives. nih.gov For example, 1-butyl-1-methylpiperidinium tetrafluoroborate ([BMPTFB]) has been used as a catalyst for the synthesis of benzimidazoles at room temperature. tetrahedron-green-chem.com The use of ionic liquids can facilitate the N-methylation step in the synthesis of this compound, potentially offering a greener route to this compound. rsc.org

Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability, which are key principles of green chemistry. A variety of solid-supported catalysts have been developed for benzimidazole synthesis. epa.govnih.gov These include metal nanoparticles supported on materials like silica, alumina, or zinc sulfide. epa.govresearchgate.net For instance, zinc sulfide nanoparticles have been used as an efficient and recyclable catalyst for the one-pot synthesis of benzimidazole derivatives. epa.gov Metal-organic frameworks (MOFs) containing copper have also been employed as recyclable catalysts for benzimidazole synthesis at room temperature. epa.gov

Catalyst TypeExampleAdvantages
Ionic Liquids 1-butyl-1-methylpiperidinium tetrafluoroborate ([BMPTFB]) tetrahedron-green-chem.comGreen solvent and catalyst, mild reaction conditions, ease of handling. tetrahedron-green-chem.com
Heterogeneous Catalysts Zinc sulfide nanoparticles (nano-ZnS) epa.govRecyclable, stable, high yields, mild conditions. epa.gov
Copper-containing Metal-Organic Frameworks (MOFs) epa.govHigh efficiency, reusability, room temperature reactions. epa.gov
Al-MCM-41 nih.govSolvent-free conditions, catalyst recyclability. nih.govnih.gov

The continuous development of novel catalytic systems is expected to further enhance the efficiency and sustainability of synthesizing complex benzimidazole derivatives.

Solid-Phase Synthesis Techniques for Benzimidazole Libraries

Solid-phase synthesis has become an indispensable tool in medicinal chemistry for the rapid generation of large and diverse compound libraries. This methodology is well-suited for the preparation of benzimidazole libraries, including analogs of this compound.

High-Throughput Methodologies for Scaffold Construction

High-throughput synthesis on a solid support allows for the parallel preparation of a multitude of benzimidazole derivatives. A common strategy involves attaching a suitable starting material to a resin, followed by a series of chemical transformations to build the benzimidazole scaffold, and finally cleaving the desired products from the solid support.

One efficient route involves the monoalkylation of various o-phenylenediamines on a resin, followed by cyclization with different aldehydes to introduce diversity at the 2-position of the benzimidazole ring. researchgate.net This approach also allows for the introduction of diversity on the benzene (B151609) ring by starting with a variety of substituted o-phenylenediamines. researchgate.net For the synthesis of analogs of this compound, a 3-chloro-substituted o-phenylenediamine could be immobilized on the resin, followed by N-methylation and cyclization.

Another approach utilizes a traceless solid-phase synthesis, where the point of attachment to the resin is a functional group that is removed during the final cleavage step, leaving no "scar" on the final molecule. rsc.org This is particularly advantageous for creating libraries with maximum structural diversity.

Solid-Phase StrategyKey StepsPoints of Diversification
Resin-Bound o-Phenylenediamine 1. Immobilization of o-phenylenediamine. 2. N-alkylation. 3. Cyclization with aldehydes. 4. Cleavage from resin. researchgate.netBenzene ring (from substituted o-phenylenediamine), 2-position (from aldehyde).
Traceless Synthesis 1. Attachment of a precursor via a cleavable linker. 2. Scaffold construction. 3. Cleavage and cyclization. rsc.orgAllows for diverse substitutions without a residual functional group from the linker.

Purification Streamlining and Reaction Efficiency in Solid-Phase Formats

A major advantage of solid-phase synthesis is the simplified purification process. Intermediates are covalently bound to the solid support, allowing for the removal of excess reagents and by-products by simple filtration and washing. This significantly streamlines the synthetic workflow and is amenable to automation.

The efficiency of solid-phase reactions is often driven to completion by using an excess of reagents. The progress of reactions on the solid support can be monitored using various analytical techniques, such as NMR spectroscopy of cleaved samples or specialized solid-state NMR techniques. niscpr.res.in The final products are typically obtained in high purity after cleavage from the resin, although in some cases, a final purification step by chromatography may be necessary. niscpr.res.in The use of solid-supported reagents and scavengers can further enhance the purity of the final compounds.

Regioselective Synthesis and Functionalization of the Benzo[d]imidazole Core

The biological activity of benzimidazole derivatives is highly dependent on the substitution pattern on the heterocyclic core. Therefore, the development of regioselective synthetic methods to control the placement of functional groups on both the benzene and imidazole (B134444) rings is of paramount importance for creating specific analogs like this compound.

Control of Substitution Patterns on the Benzene and Imidazole Rings

Achieving regiocontrol in the synthesis of substituted benzimidazoles can be challenging, particularly when dealing with unsymmetrically substituted o-phenylenediamines, which can lead to a mixture of regioisomers.

Substitution on the Benzene Ring: The substitution pattern on the benzene portion of the benzimidazole is typically dictated by the choice of the starting o-phenylenediamine. For the synthesis of this compound, one would ideally start with 3-chloro-1,2-diaminobenzene. Subsequent reactions would then be directed to form the imidazole ring and introduce the methyl group on the desired nitrogen atom.

Substitution on the Imidazole Ring: Regioselective N-alkylation is a critical step in the synthesis of 1-substituted benzimidazoles. The alkylation of an unsymmetrical benzimidazole can result in a mixture of N1 and N3 isomers. Methodologies have been developed to achieve high regioselectivity in the N-methylation of benzimidazoles, furnishing the sterically more hindered isomer under mild conditions. nih.gov The choice of the alkylating agent, base, and solvent can significantly influence the regiochemical outcome. For instance, the use of sodium hydride in tetrahydrofuran has been shown to favor N-1 alkylation in related indazole systems. researchgate.net Biocatalytic approaches using engineered enzymes are also emerging as a powerful tool for achieving highly regioselective N-methylation of functionalized benzimidazoles. nih.gov

FunctionalizationStrategyKey Considerations
Benzene Ring Use of pre-substituted o-phenylenediamines.Availability and synthesis of the required substituted diamine.
Imidazole Ring (N-alkylation) Directed N-alkylation using specific reagents and conditions. nih.govresearchgate.netControl of regioselectivity (N1 vs. N3), steric and electronic effects of substituents. nih.govresearchgate.net
Biocatalytic N-methylation. nih.govEnzyme specificity and availability. nih.gov

The ability to precisely control the substitution pattern is crucial for the rational design and synthesis of benzimidazole-based compounds with desired properties.

Strategic Introduction of Chloro- and Methyl Groups

The synthesis of specifically substituted benzimidazoles, such as this compound, requires precise control over the placement of functional groups on the heterocyclic core. The strategic introduction of the chloro and methyl groups is paramount to avoid the formation of undesired regioisomers and to ensure high yields of the target compound. Synthetic methodologies generally approach this challenge in two primary ways: by constructing the benzimidazole ring from previously substituted precursors or by functionalizing the pre-formed benzimidazole scaffold. The former approach often provides superior regiochemical control.

A prevalent and highly regioselective strategy involves the condensation of appropriately substituted o-phenylenediamines with a one-carbon source, such as aldehydes or carboxylic acids and their derivatives. rsc.orgnih.gov For the synthesis of a 4-chloro substituted benzimidazole, the key starting material would be 3-chloro-1,2-phenylenediamine. The position of the chlorine atom is thus fixed before the formation of the imidazole ring, ensuring that the final product is exclusively substituted at the 4- (or the equivalent 7-) position.

Once the 4-chlorobenzimidazole scaffold is established, the subsequent introduction of the methyl group at the N-1 position must be addressed. The direct alkylation of an unsymmetrically substituted benzimidazole, like 4-chlorobenzimidazole, typically yields a mixture of two regioisomers (1,4- and 1,7-isomers) due to the tautomeric nature of the N-H proton. Achieving regioselectivity in this step can be challenging.

To circumvent this, a more controlled approach involves the synthesis of the N-methylated diamine precursor first. For instance, a synthetic route could begin with the N-methylation of a suitable aniline derivative, followed by nitration and subsequent reduction to form N¹-methyl-3-chloro-benzene-1,2-diamine. The cyclization of this diamine with a reagent like formic acid would then lead directly to the desired this compound, thereby preventing the formation of the 7-chloro isomer.

Modern synthetic developments continue to offer innovative solutions. For example, copper-catalyzed C-H arylation of benzimidazoles has been explored for synthesizing reversible PAD4 inhibitors, showcasing advanced methods for C-N bond formation. acs.org Furthermore, photocatalytic methods have been developed for arene C-H amination, which allows for the integration of various functional groups, including chloro and methyl substituents, onto benzimidazoles with moderate to good yields. acs.org

The following table summarizes various synthetic reactions relevant to the formation and substitution of benzimidazole cores, illustrating the conditions and outcomes of these strategic introductions.

Precursor(s)Reagent(s) and ConditionsProduct(s)YieldResearch Finding
o-Phenylenediamine, Aromatic AldehydesH₂O₂ / HCl, Acetonitrile, Room Temperature2-ArylbenzimidazolesExcellentAn efficient one-pot condensation for synthesizing substituted benzimidazoles. organic-chemistry.org
4-Chloro-o-phenylenediamine, Substituted Aromatic AldehydesSodium metabisulfite6-Chloro-1H-benzimidazole derivativesNot specifiedSynthesis of 6-chloro benzimidazoles via condensation, which are then used for N-substitution reactions. nih.gov
2,5 or 2,6-dimethylbenzimidazoleSaturated solution of bleaching powder, 0-5°C1-chloro-2,5 or 2,6-dimethylbenzimidazoleNot specifiedExample of direct N-halogenation of the benzimidazole ring. researchgate.netresearchgate.net
5(6)-Nitrobenzimidazole1. Acetylation 2. H₂, HCO₂H5(6)-(Formylamino)benzimidazole70%A multi-step process to introduce an amino-directing group for further functionalization. chem-soc.si
5(6)-(Formylamino)benzimidazoleElectrophilic bromination4(7)-Bromo-5(6)-(formylamino)benzimidazole75%Demonstrates regioselective electrophilic halogenation directed by an existing functional group. chem-soc.si
2-Haloanilines, Aldehydes, NaN₃CuCl, TMEDA, DMSO, 120°CSubstituted BenzimidazolesGoodA copper-catalyzed, one-pot, three-component reaction for benzimidazole synthesis. organic-chemistry.org

Molecular Design and Structural Elucidation of 4 Chloro 1 Methyl 1h Benzo D Imidazole Derivatives

Computational Chemistry Approaches to Molecular Architecture

Computational chemistry, particularly through quantum mechanical methods, serves as a powerful tool in modern chemical research, offering deep insights into the electronic structure, stability, and reactivity of molecules. nih.gov These theoretical approaches allow for the systematic design and analysis of novel compounds, predicting their properties before their synthesis. For benzimidazole (B57391) derivatives, these methods are crucial for understanding their biological activity and potential applications in medicinal chemistry and materials science. researchgate.netnih.gov

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry due to its balance of accuracy and computational efficiency. nih.gov It is widely employed to study the structural and electronic properties of benzimidazole derivatives. researchgate.netnih.govmdpi.com The selection of a functional and a basis set is critical for reliable results; for this class of molecules, the B3LYP hybrid functional combined with a Pople-style basis set like 6-31G(d,p) or 6-311++G(d,p) has been shown to yield geometries and properties that are in good agreement with experimental data. researchgate.netnih.govmdpi.com

The initial step in a computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. mdpi.com This is achieved by finding the coordinates that correspond to the minimum energy on the potential energy surface. For 4-chloro-1-methyl-1H-benzo[d]imidazole, this would involve calculating bond lengths, bond angles, and dihedral angles.

Following optimization, a vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) spectrum. nih.gov The calculated vibrational modes can be compared with experimental IR and Raman spectra to validate the computational model. nih.gov

Table 1: Representative Predicted Geometrical Parameters for this compound.
ParameterBond/AngleTypical Calculated Value (Å or °)
Bond Lengths (Å)C-Cl~1.74
N-CH₃~1.47
C=N (imidazole)~1.38
Bond Angles (°)C-N-C (imidazole)~108
C-C-Cl~121

Note: The values in Table 1 are illustrative and based on DFT calculations for structurally similar benzimidazole derivatives.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. researchgate.netresearchgate.netsemanticscholar.orgrsc.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.gov FMO analysis helps in predicting the sites of reaction and understanding the charge transfer that occurs within the molecule. researchgate.net For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring system, while the LUMO's location can be influenced by substituent groups. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies.
ParameterEnergy (eV)
E(HOMO)-6.5 to -5.5
E(LUMO)-1.5 to -0.5
Energy Gap (ΔE)4.5 to 5.5

Note: These values represent a typical range for substituted benzimidazoles as determined by DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govnih.govresearchgate.netresearchgate.netnih.gov It is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electron density. These are the most likely sites for an electrophilic attack and are typically found around electronegative atoms like nitrogen or oxygen. nih.gov

Blue Regions : Indicate positive electrostatic potential, which is electron-deficient. These are susceptible to nucleophilic attack and are often located around hydrogen atoms, particularly those attached to heteroatoms. nih.gov

Green Regions : Represent neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the N3 nitrogen atom of the imidazole (B134444) ring, making it a primary site for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the methyl group and the benzene (B151609) ring.

Global Reactivity Parameters:

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Softness (S) : The reciprocal of hardness (S = 1/2η).

Electronegativity (χ) : The power of an atom to attract electrons.

Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires additional electronic charge.

Local Reactivity Parameters , such as Fukui functions, are used to identify the reactivity of specific atomic sites within the molecule, distinguishing which atoms are more prone to nucleophilic, electrophilic, or radical attack. frontiersin.org

Table 3: Representative Global Reactivity Descriptors (Calculated in eV).
DescriptorFormulaTypical Value
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.50
Chemical Hardness (η)(ELUMO - EHOMO) / 22.50
Global Softness (S)1 / (2η)0.20
Electronegativity (χ)3.50
Electrophilicity Index (ω)μ² / (2η)2.45

Note: The values are calculated from the illustrative FMO energies in Table 2.

Quantum chemical calculations are highly effective for predicting spectroscopic properties, which aids in the structural characterization of newly synthesized compounds. nih.govplos.org

IR Spectroscopy : As mentioned, the vibrational frequency analysis directly yields the theoretical IR spectrum. The calculated wavenumbers are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. nih.gov

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts are often compared against an internal standard (like tetramethylsilane, TMS) and can be highly accurate in predicting the chemical environment of different nuclei within the molecule. nih.gov This is invaluable for assigning peaks in experimental NMR spectra.

Conformational Analysis and Energy Landscapes

Specific studies on the conformational analysis and the corresponding energy landscapes of this compound have not been reported. Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility. By mapping the potential energy surface as a function of specific dihedral angles, the most stable conformations (energy minima) and the energy barriers for conformational changes can be identified. This information is critical for understanding the molecule's reactivity and its interactions with biological targets.

Solvent Effects Modeling (e.g., PCM, Onsager models)

There is a lack of published research on the modeling of solvent effects on this compound using methods like the Polarizable Continuum Model (PCM) or Onsager models. These models are used to simulate the influence of a solvent on the properties of a solute molecule without explicitly representing the individual solvent molecules. Understanding solvent effects is crucial as many chemical and biological processes occur in solution. These models can predict changes in molecular geometry, electronic structure, and spectroscopic properties in different solvent environments.

Advanced Spectroscopic Characterization Methods

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1D and 2D techniques)

A comprehensive structural assignment of this compound using high-resolution 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR techniques has not been detailed in dedicated spectroscopic studies. While basic NMR data for related compounds can be found, a full analysis that would allow for the unambiguous assignment of all proton and carbon signals in this compound is not available. Such an analysis is fundamental for confirming the molecular structure and providing insights into the electronic environment of the different nuclei.

Infrared (IR) and Raman Spectroscopy for Functional Group Elucidation

Detailed experimental IR and Raman spectra of this compound, accompanied by a thorough analysis for functional group elucidation, are not available in the scientific literature. IR and Raman spectroscopy are key techniques for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies. A detailed study would provide information on the vibrations of the benzimidazole core, the C-Cl bond, and the N-methyl group, thus confirming the structural features of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For chloro-methyl-benzimidazole isomers, the molecular ion peak is readily identifiable, corresponding to the compound's molecular weight.

While specific experimental fragmentation data for this compound is not detailed in the reviewed literature, analysis of its isomers, such as 4-chloro-2-methyl-1H-benzo[d]imidazole, provides expected fragmentation behaviors. The molecular formula for this compound is C₈H₇ClN₂, corresponding to a molecular weight of approximately 166.61 g/mol . In mass spectrometry, this would be observed as a characteristic isotopic pattern for the molecular ion [M]⁺ peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes).

General fragmentation pathways for benzimidazole derivatives typically involve the cleavage of substituents from the core heterocyclic structure. For this compound, the primary fragmentation events are predicted to be the loss of the methyl group and the chlorine atom.

Expected Fragmentation Pathways:

Loss of a methyl radical ([M-15]⁺): Cleavage of the N-CH₃ bond would result in a fragment ion with a mass-to-charge ratio (m/z) of approximately 151.

Loss of a chlorine atom ([M-35]⁺): Fission of the C-Cl bond from the benzene ring portion of the molecule would lead to a fragment ion with an m/z of approximately 131.

Loss of HCN: A common fragmentation pathway for imidazole-containing rings involves the expulsion of a neutral hydrogen cyanide molecule.

GC-MS data for the related isomer, 2-chloromethylbenzimidazole, shows prominent peaks at m/z 166/168 (molecular ion cluster) and a significant fragment at m/z 131, which corresponds to the loss of the chlorine atom, supporting the predicted fragmentation behavior.

Table 1. Predicted Mass Spectrometry Fragmentation Data for this compound
Predicted Fragment IonMass-to-Charge Ratio (m/z)Corresponding Neutral Loss
[M]⁺166/168-
[M - CH₃]⁺151/153Methyl radical (•CH₃)
[M - Cl]⁺131Chlorine radical (•Cl)

X-ray Crystallography for Solid-State Molecular Geometry Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the surveyed literature, extensive crystallographic studies on closely related benzimidazole derivatives allow for a well-founded prediction of its solid-state geometry.

Benzimidazole derivatives are characterized by a planar benzimidazole core, a feature that is expected to be maintained in this compound. The fusion of the benzene and imidazole rings results in a rigid, planar bicyclic system. The substituents—a chlorine atom at position 4 and a methyl group at position 1—would lie in or very close to this plane.

Studies on similar structures, such as 2-(4-chlorophenyl)-1H-benzimidazole, reveal key structural features. In this related compound, the benzimidazole unit is essentially planar, and the crystal packing is stabilized by intermolecular hydrogen bonds, typically of the N-H···N type, linking molecules together. In the case of this compound, the N-methyl group precludes the formation of this specific hydrogen bond. Instead, intermolecular interactions would likely be dominated by π-π stacking between the planar benzimidazole rings of adjacent molecules and weaker C-H···N or C-H···Cl hydrogen bonds.

The crystal structure of 2-chloromethyl-1H-benzimidazole hydrochloride, another related compound, crystallizes in a monoclinic space group (P2₁/c) and forms infinite chains through intermolecular hydrogen bonding. This demonstrates the tendency of the benzimidazole scaffold to form extended networks in the solid state.

Table 2. Predicted Crystallographic Parameters and Key Geometric Features for this compound (based on analogs)
ParameterExpected Observation
Molecular GeometryEssentially planar benzimidazole core
Key Intermolecular Interactionsπ-π stacking, C-H···N interactions, C-H···Cl interactions
Expected Bond Length (C-Cl)~1.74 Å
Expected Bond Length (N-CH₃)~1.47 Å

Mechanistic Studies of Molecular Interactions and Target Recognition for 4 Chloro 1 Methyl 1h Benzo D Imidazole Scaffolds

Computational Modeling of Molecular Docking and Ligand-Target Binding

Computational docking is a powerful in silico tool used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mode, affinity, and the nature of the interactions that stabilize the ligand-protein complex. For benzimidazole (B57391) derivatives, including the 4-chloro-1-methyl scaffold, molecular docking provides crucial insights into their mechanism of action at a molecular level.

Prediction of Binding Modes and Affinities

Molecular docking simulations predict how 4-chloro-1-methyl-1H-benzo[d]imidazole and related structures fit into the binding pocket of a biological target. The process calculates the binding energy, often expressed in kcal/mol, which estimates the binding affinity between the ligand and the protein. A lower binding energy value typically corresponds to a higher binding affinity.

For instance, in studies of various benzimidazole derivatives targeting protein kinases, docking scores have been instrumental in identifying potent inhibitors. researchgate.net The predicted binding mode for a benzimidazole scaffold generally involves the core structure positioning itself within a hydrophobic pocket, while its substituents form specific interactions with amino acid residues. The 4-chloro and 1-methyl groups of the target compound are predicted to play significant roles in modulating this affinity. The chlorine atom, being electronegative and lipophilic, can enhance hydrophobic interactions and potentially form halogen bonds, while the N1-methyl group can influence the orientation and conformation of the ligand within the binding site. In a docking study of new benzimidazole-1,3,4-oxadiazole derivatives, binding energies ranged from -5.429 to -5.512 kcal/mol, indicating stable interactions with the target, human topoisomerase I. nih.gov

Table 1: Predicted Binding Energies of Representative Benzimidazole Derivatives Against Kinase Targets This table is illustrative and compiled from data on various benzimidazole derivatives to show typical predicted affinity ranges.

Compound TypeTarget ProteinPredicted Binding Energy (kcal/mol)Reference
2-PhenylbenzimidazoleProtein Kinase (CDK4/CycD1)-8.2 researchgate.net
Benzimidazole-pyrimidin-2-amineV600E-BRAF-23.66 nih.gov
Benzimidazole-hydrazide HybridEGFR Kinase-8.5 nih.gov

Analysis of Specific Interaction Types (e.g., Hydrogen Bonding, Hydrophobic, Pi-Stacking)

The stability of the ligand-target complex is governed by a combination of non-covalent interactions. For the benzimidazole scaffold, these interactions are critical for its biological activity. researchgate.net

Hydrogen Bonding: The benzimidazole ring contains nitrogen atoms that can act as hydrogen bond acceptors or donors. mdpi.com This facilitates the formation of strong hydrogen bonds with polar amino acid residues (like lysine, aspartic acid, and glutamic acid) in the active site of a protein, anchoring the ligand in a specific orientation. mdpi.comrsc.org

Hydrophobic Interactions: The fused benzene (B151609) ring of the benzimidazole core is inherently hydrophobic, promoting favorable interactions with non-polar residues such as leucine, valine, and phenylalanine. The 4-chloro substituent on the benzene ring further increases the lipophilicity of that region, potentially strengthening these hydrophobic interactions within the target's binding pocket. researchgate.net

Pi-Stacking (π-π) Interactions: The aromatic nature of the benzimidazole ring system allows it to engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. mdpi.comrsc.orgnih.gov These interactions, where the electron clouds of the aromatic rings overlap, contribute significantly to the binding affinity and stability of the complex. rsc.orgresearchgate.net Computational studies have calculated the energy of these interactions, with values for some benzimidazole dimers reaching -39.8 to -43.0 kJ mol⁻¹, underscoring their importance in molecular recognition. nih.gov

Enzymatic Active Site Interactions (e.g., Kinases, PLD)

Benzimidazole derivatives are well-documented as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. researchgate.net Docking studies have elucidated how these scaffolds interact with the ATP-binding site of kinases.

For example, studies on Cyclin-Dependent Kinase-2 (CDK2) inhibitors revealed that benzimidazole derivatives can form hydrogen bonds with key residues like Lys101 and Lys103 in the active site. researchgate.netglobalresearchonline.net The benzimidazole ring often occupies the hydrophobic pocket, while substituents can form additional interactions. nih.gov In the case of this compound, the scaffold would be expected to bind in a similar fashion. The N1-methyl group would project into a specific region of the pocket, and the 4-chloro group would likely interact with hydrophobic residues.

Similarly, benzimidazole-based compounds have been identified as potent multi-kinase inhibitors, targeting enzymes like EGFR, HER2, and AURKC. nih.gov Docking models for these inhibitors show the benzimidazole core forming hydrogen bonds and hydrophobic interactions that stabilize the compound within the kinase's active site, preventing the binding of ATP and thus inhibiting enzyme activity. nih.gov

Table 2: Key Amino Acid Interactions for Benzimidazole Scaffolds in Kinase Active Sites

Target KinaseInteracting Amino Acid ResiduesType of InteractionReference
HIV-RTLys101, Lys103Hydrophilic nih.gov
HIV-RTTyr181, Phe227, Trp229Hydrophobic nih.gov
HER2Lys753, Asp863Hydrogen Bond nih.gov
V600E-BRAFCys532, Trp531Hydrogen Bond, π-π Stacking nih.gov

Receptor Binding Site Interactions and Allosteric Modulation

Beyond enzymatic targets, benzimidazole derivatives also interact with various receptors. They can act as allosteric modulators, which are substances that bind to a site on the receptor (an allosteric site) distinct from the primary (orthosteric) site where the endogenous ligand binds. wikipedia.org This binding event induces a conformational change in the receptor, thereby altering its response to the endogenous agonist. wikipedia.org

Recent studies have identified benzimidazole-based compounds as both positive and negative allosteric modulators (PAMs and NAMs) of nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.orgnih.gov This dual activity arising from a shared structural moiety highlights the versatility of the benzimidazole scaffold. acs.orgnih.gov Similarly, benzimidazole derivatives have been developed as PAMs for the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2), with high binding affinity and selectivity. nih.gov It is believed that allosteric modulators can achieve greater receptor selectivity compared to orthosteric ligands because the allosteric sites are generally more diverse across receptor subtypes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies for Benzimidazole Derivatives

QSAR and SAR are foundational methodologies in medicinal chemistry that aim to correlate a compound's chemical structure with its biological activity. nih.govnih.gov These approaches are essential for optimizing lead compounds and designing new molecules with enhanced potency and selectivity. rroij.com

Theoretical Frameworks for Correlating Structural Modifications with Mechanistic Profiles

The core principle of QSAR is to establish a mathematical relationship between the biological activity of a series of compounds and their physicochemical properties, known as molecular descriptors. nih.govscirp.org These descriptors can be electronic (e.g., charge distribution), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). nih.gov Multiple Linear Regression (MLR) is a common statistical method used to build QSAR models that can predict the activity of new, unsynthesized compounds. nih.govresearchgate.net

SAR studies, on the other hand, provide qualitative insights by systematically altering the structure of a molecule and observing the effect on its biological activity. rroij.com For the benzimidazole scaffold, SAR analyses have revealed several key principles: nih.govmdpi.comnih.gov

Substitution at N1-position: The group at the N1 position can significantly influence the compound's pharmacokinetic properties and its orientation in the binding pocket. The methyl group in this compound is a small, lipophilic substituent that can enhance membrane permeability.

Substitution at C2-position: This is one of the most common sites for modification. The nature of the substituent at C2 often dictates the primary biological activity and target specificity. rroij.com Electron-donating groups at this position can enhance interactions with viral enzymes, for example. rroij.com

Substitution on the Benzene Ring (C4, C5, C6, C7): Modifications to the benzene portion of the scaffold, such as the chloro group at the 4-position, primarily modulate the electronic and lipophilic properties of the molecule. nih.govmdpi.com A chlorine atom is an electron-withdrawing group that can affect the pKa of the imidazole (B134444) nitrogen and enhance hydrophobic interactions. SAR studies on anti-inflammatory benzimidazoles show that substitutions at the C5 and C6 positions greatly influence activity. nih.govmdpi.com

These theoretical frameworks allow researchers to rationally design novel benzimidazole derivatives. By understanding how specific structural features like the 4-chloro and 1-methyl groups contribute to molecular interactions and biological activity, more effective and selective therapeutic agents can be developed. bohrium.com

Statistical Models for Predicting Molecular Interactions

To elucidate the relationship between the structure of benzimidazole derivatives and their biological or chemical activities, various statistical models are employed. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this regard. These models mathematically correlate the structural or property descriptors of a compound with its observed activity.

For benzimidazole derivatives, 2D-QSAR and 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.gov These models help in predicting the activity of new compounds and in understanding the key structural features that influence their interactions.

A 2D-QSAR model developed for a series of 131 benzimidazole derivatives to predict their anticancer activity against the MDA-MB-231 cell line showed a high correlation coefficient (R²) of 0.904, indicating a strong predictive capability. researchgate.net For a series of 39 benzimidazole derivatives with anti-enterovirus activities, a 3D-QSAR study was conducted, resulting in a predictive model that could guide the synthesis of more potent compounds. biointerfaceresearch.com In the context of corrosion inhibition, machine learning models such as random forest regression, K-nearest neighbor, and gradient boosting have been used to develop QSPR models for benzimidazole derivatives. researchgate.net

These statistical models rely on a variety of molecular descriptors, including:

Topological parameters: These describe the connectivity of atoms in the molecule.

Electronic parameters: These relate to the electronic properties of the molecule, such as dipole moment and LUMO/HOMO energies.

Steric parameters: These describe the size and shape of the molecule.

Thermodynamic parameters: These relate to the energetic properties of the molecule.

The following table summarizes some of the statistical parameters from a 3D-QSAR study on benzimidazole derivatives as HCV NS5B polymerase inhibitors. nih.gov

Modelr²cvPredictive r²
Ligand-based CoMFA0.6300.9590.734
Ligand-based CoMSIA0.6680.9410.800
Receptor-based CoMFA0.5360.9250.538
Receptor-based CoMSIA0.5610.9100.639

These models provide valuable insights into the structure-activity relationships of benzimidazole scaffolds, guiding the design of new molecules with enhanced activities.

Mechanisms of Molecular Recognition and Specificity

The specific interactions of this compound with its molecular targets are governed by a combination of factors, including its three-dimensional structure, electronic properties, and the potential for tautomerism.

Tautomerism, the ability of a molecule to exist in two or more interconvertible isomeric forms, can play a crucial role in the molecular recognition of benzimidazole derivatives. In the case of N-unsubstituted benzimidazoles, prototropic tautomerism can lead to the coalescence of NMR signals as the proton rapidly exchanges between the two nitrogen atoms. beilstein-journals.org However, in this compound, the presence of the methyl group on one of the nitrogen atoms prevents this type of tautomerism.

The chloro and methyl substituents on the this compound scaffold play a critical role in modulating its molecular interactions. The position and nature of these substituents can influence the compound's electronic properties, lipophilicity, and steric profile, all of which are key determinants of binding affinity and specificity. nih.gov

The chloro group is an electron-withdrawing group that can influence the acidity of the benzimidazole ring and participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. rsc.org In some instances, chloro substitution at the C-5 position of benzimidazole has been shown to significantly increase antifungal activity. acs.org However, a chloro group on the benzimidazole moiety can also have a deactivating effect in certain reactions. nih.gov

The methyl group at the N-1 position not only prevents tautomerism but also adds to the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. rsc.org Structure-activity relationship studies of benzimidazole derivatives have indicated that the N-1 position is crucial for pharmacological effects, and substitution at this position can enhance chemotherapeutic activity. nih.gov

Investigation of Corrosion Inhibition Mechanisms

Benzimidazole derivatives, including this compound, have been extensively studied as effective corrosion inhibitors for various metals and alloys in acidic media. psu.edunih.govrsc.org Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

The adsorption of benzimidazole derivatives on a metal surface can occur through physical adsorption (physisorption) and/or chemical adsorption (chemisorption). rsc.org Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the formation of a coordinate bond between the heteroatoms (nitrogen in the case of benzimidazoles) and the vacant d-orbitals of the metal. qu.edu.qa

The adsorption process is often studied using various adsorption isotherms, such as the Langmuir, Temkin, and Frumkin isotherms, which describe the relationship between the concentration of the inhibitor and the degree of surface coverage. researchgate.net For many benzimidazole derivatives, the Langmuir adsorption isotherm has been found to provide the best fit, suggesting the formation of a monolayer of the inhibitor on the metal surface. nih.govrsc.orgresearchgate.net

The following table presents data from a study on the corrosion inhibition of mild steel by a benzimidazole derivative in a 1 M HCl solution, illustrating the fit to the Langmuir adsorption isotherm. qu.edu.qa

Inhibitor Concentration (M)Surface Coverage (θ)Cinh/θ
0.00010.650.00015
0.00050.850.00059
0.0010.920.00109
0.0050.950.00526

The thermodynamic parameters of adsorption, such as the Gibbs free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads), provide valuable insights into the mechanism of corrosion inhibition. researchgate.net

The Gibbs free energy of adsorption (ΔG°ads) indicates the spontaneity of the adsorption process. A negative value of ΔG°ads signifies that the adsorption is spontaneous. youtube.com The magnitude of ΔG°ads can also provide information about the type of adsorption. Generally, values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, while values around -40 kJ/mol or more negative are associated with chemisorption. rsc.orgresearchgate.net

The enthalpy of adsorption (ΔH°ads) indicates whether the adsorption process is exothermic or endothermic. A negative value of ΔH°ads suggests an exothermic process, which is typical for chemisorption.

The entropy of adsorption (ΔS°ads) reflects the change in randomness at the metal-solution interface during the adsorption process.

The following table shows the thermodynamic parameters for the adsorption of two benzimidazole derivatives on a carbon steel surface. nih.gov

InhibitorKads (M⁻¹)ΔG°ads (kJ/mol)
BI5.25 x 10⁴-36.24
NNBI--

Note: Data for NNBI was not provided in the source.

These thermodynamic parameters, in conjunction with adsorption isotherm studies, provide a comprehensive understanding of the corrosion inhibition mechanism of this compound and related compounds.

Derivatization, Scaffold Modification, and Diversification of 4 Chloro 1 Methyl 1h Benzo D Imidazole

Synthetic Routes to Novel 1-Methyl-4-chloro-benzimidazole Derivatives

The synthesis of novel derivatives from 4-chloro-1-methyl-1H-benzo[d]imidazole typically involves the introduction of various substituents at different positions on the benzimidazole (B57391) core. The primary routes for diversification include the attachment of heterocyclic and aromatic systems and the extension and functionalization of side chains.

The incorporation of additional heterocyclic and aromatic rings is a common strategy to expand the chemical space of benzimidazole derivatives. These moieties can be attached through metal-catalyzed cross-coupling reactions at the C4 position or by building the heterocycle off a functional group, often at the C2 position.

Pyrazoles: Pyrazole-benzimidazole hybrids are a well-explored class of compounds. nih.govnih.gov Synthesis strategies often involve creating a pyrazole (B372694) ring from a precursor attached to the benzimidazole core. For instance, a common method is the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound that is tethered to the benzimidazole scaffold. acs.org Another approach involves the reaction of a chalcone (B49325) derivative of benzimidazole with a hydrazine to form the pyrazoline, which can be subsequently oxidized to the pyrazole. acs.org

Pyridines: Pyridine moieties can be introduced via several synthetic pathways. One common method is the Suzuki-Miyaura cross-coupling reaction, where the C4-chloro group of the benzimidazole acts as the halide partner, coupling with a pyridine-boronic acid or ester. nih.gov Alternatively, N-alkylation of the benzimidazole nitrogen with a chloromethyl-pyridine derivative provides a direct linkage between the two heterocyclic systems. nih.gov

Table 1: Synthetic Strategies for Introducing Heterocyclic Moieties

Heterocyclic Moiety Synthetic Strategy Position of Attachment Key Reagents
Pyrazole Knoevenagel condensation followed by cyclization C2 Hydrazines, 1,3-dicarbonyls
Pyridine Suzuki-Miyaura cross-coupling C4 Pyridine-boronic acid, Pd catalyst
Pyridine N-alkylation (linker) N1 (if not methylated) Chloromethyl-pyridine

Modifying the side chains on the benzimidazole nucleus is a critical strategy for tuning the physicochemical properties of the resulting molecules. These modifications can occur at the N1-methyl group or, more commonly, at the C2 position.

C2-Position Functionalization: The C2 position of the benzimidazole ring is acidic and can be deprotonated with a strong base like n-butyllithium to form a nucleophilic organolithium species. This intermediate can then react with a variety of electrophiles to introduce or elongate a side chain. For example, reaction with an alkyl halide can introduce a longer alkyl chain. nih.gov This chain can be further functionalized; for instance, a terminal halide on the introduced chain can be displaced by nucleophiles like amines or azides to introduce further diversity.

N1-Position Functionalization: While the target compound is already N-methylated, related synthetic strategies often involve the N-alkylation of a non-methylated benzimidazole with a functionalized alkyl halide. For example, reacting 4-chlorobenzimidazole with a morpholinopropyl chloride introduces a three-carbon chain with a terminal morpholine (B109124) ring. nih.gov This highlights a general strategy for introducing functionalized side chains onto the benzimidazole nitrogen. researchgate.netresearchgate.net

Chemical Reactivity and Transformation Pathways of the this compound Nucleus

The reactivity of the this compound scaffold is dictated by the electronic properties of the benzimidazole ring and the presence of the chloro substituent. Key transformations include nucleophilic and electrophilic substitutions and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr). Although the benzimidazole ring itself is not as strongly activating as a nitro group, it can stabilize the negative charge in the Meisenheimer intermediate required for this reaction. nih.govyoutube.com The reaction is facilitated by the electron-withdrawing nature of the fused imidazole (B134444) ring. Nucleophiles such as amines, alkoxides, and thiolates can displace the chloride, particularly under elevated temperatures or with catalyst assistance. The regioselectivity is fixed at the C4 position, where the leaving group is located.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the benzimidazole ring can undergo electrophilic aromatic substitution. The imidazole ring acts as a moderately activating group, and the N1-methyl group directs substitution. Theoretical studies and experimental evidence on related systems suggest that the most electron-rich positions on the 1-methylbenzimidazole (B167850) ring are C7 and C5. rsc.orglibretexts.org Therefore, electrophiles like nitronium ions (from HNO₃/H₂SO₄) or halonium ions are expected to react preferentially at these positions. The presence of the deactivating chloro group at C4 would further direct incoming electrophiles to the C7 and C5 positions.

Table 2: Regioselectivity of Substitution Reactions

Reaction Type Reagent Type Predicted Position of Attack Rationale
Nucleophilic Aromatic Substitution Amines, Alkoxides, Thiolates C4 Location of the chloro leaving group.

The C4-Cl bond is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the aryl chloride with an organoboron compound (boronic acid or ester). mdpi.comrsc.org The reaction of this compound with various aryl or heteroaryl boronic acids, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃), would yield the corresponding 4-aryl-1-methyl-1H-benzo[d]imidazole derivatives. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.org Using a suitable palladium catalyst and a bulky phosphine (B1218219) ligand (e.g., Xantphos or BINAP), this compound can be reacted with a wide range of amines to produce 4-amino-substituted benzimidazole derivatives. researchgate.netrsc.org This method is often preferred over classical SNAr due to its broader substrate scope and milder reaction conditions. nih.gov

Synthetic Accessibility and Scalability of Advanced Derivatives

However, the scalability of subsequent derivatization steps can present challenges.

Metal-Catalyzed Reactions: While highly effective, palladium-catalyzed cross-coupling reactions can be expensive on a large scale due to the cost of the metal and specialized ligands. Catalyst recovery and reuse are important considerations for making these processes more economical. rsc.org

Chromatographic Purification: Many of the derivatization reactions may yield mixtures of products or require purification to remove catalyst residues. Reliance on column chromatography can be a bottleneck for large-scale production, making the development of routes that yield crystalline products amenable to recrystallization highly desirable.

Regioselectivity: While reactions at the C4-Cl position are inherently regioselective, controlling regioselectivity during electrophilic substitution on the benzene ring can be challenging, potentially leading to isomeric mixtures that are difficult to separate on a large scale.

Emerging Research Areas and Future Directions

Integration of Machine Learning and AI in Benzimidazole (B57391) Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the landscape of chemical synthesis and drug discovery. nih.gov For benzimidazole derivatives like 4-chloro-1-methyl-1H-benzo[d]imidazole, these computational tools offer unprecedented opportunities for rapid and efficient development.

Machine learning models are increasingly being employed to forecast the outcomes of chemical reactions, including the synthesis of complex heterocyclic compounds such as benzimidazoles. beilstein-journals.org These models are trained on vast datasets of known reactions, enabling them to predict the optimal reaction conditions, potential yields, and even the likelihood of side-product formation for a novel synthesis. For instance, a predictive model could be developed to optimize the synthesis of this compound by suggesting the most effective catalysts, solvents, and temperature ranges, thereby minimizing the need for extensive empirical screening. beilstein-journals.org

Furthermore, AI can be utilized to predict the mechanistic profiles of benzimidazole derivatives. By analyzing the structural features of a molecule, ML algorithms can forecast its potential biological targets, binding affinities, and pharmacokinetic properties. frontiersin.org This is particularly valuable in the early stages of drug discovery, allowing researchers to prioritize compounds with the most promising therapeutic potential.

Model TypeApplication in Benzimidazole ResearchPredicted Parameters for this compound
Reaction Outcome PredictionOptimization of synthetic routesOptimal catalyst, solvent, temperature, and yield
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activityPotential kinase inhibition, antimicrobial activity
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) PredictionAssessment of drug-likenessOral bioavailability, metabolic stability, potential toxicity

Beyond optimizing existing synthetic routes, AI is now capable of discovering entirely new reaction pathways. By leveraging retrosynthesis algorithms, these programs can propose novel and efficient ways to construct complex molecules like this compound from simple, commercially available starting materials. nih.gov This automated approach can uncover non-intuitive synthetic strategies that might be overlooked by human chemists, thus accelerating the pace of chemical innovation. These computational tools can analyze vast reaction networks to identify the most convergent and cost-effective synthetic routes.

Advanced Analytical Techniques in Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety. For the synthesis of this compound, advanced analytical techniques provide a window into the dynamic chemical transformations as they occur. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry can be coupled with reaction vessels to provide continuous data on the concentration of reactants, intermediates, and products. nih.govmagritek.com

Direct Analysis in Real Time (DART) mass spectrometry is another powerful tool for the rapid analysis of reaction mixtures with minimal sample preparation. researchgate.netnih.gov This technique allows for the near-instantaneous confirmation of product formation and the detection of transient intermediates, providing valuable insights into the reaction mechanism.

Analytical TechniqueInformation ProvidedApplication in Benzimidazole Synthesis
In-situ FTIR/NMRReal-time concentration of reactants, intermediates, and productsKinetic studies and mechanistic elucidation
Process Mass SpectrometryMolecular weight confirmation and impurity profilingMonitoring reaction progress and detecting side products
DART Mass SpectrometryRapid confirmation of product identityHigh-throughput screening of reaction conditions

Exploration of this compound in Advanced Material Science Applications

While benzimidazoles are well-established in pharmaceuticals, their unique electronic and structural properties also make them attractive candidates for applications in material science. The specific substituent pattern of this compound, featuring an electron-withdrawing chlorine atom and a methyl group, can be exploited to tune the optical and electronic properties of materials. Nitrogen-containing heterocyclic compounds are known to be useful building blocks for functional materials with applications in organic electronics, catalysis, and sensing. smolecule.com

For instance, benzimidazole derivatives can be incorporated into the structure of organic light-emitting diodes (OLEDs), conductive polymers, and corrosion inhibitors. The ability of the benzimidazole core to engage in hydrogen bonding and π-π stacking interactions can facilitate the self-assembly of these molecules into well-ordered supramolecular structures with desirable material properties. Research into methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)benzoate has shown its potential as a corrosion inhibitor for aluminum in acidic environments. researchgate.net

Theoretical Contributions to Ligand Design and Rational Drug Discovery (Methodologies)

Computational chemistry plays a pivotal role in modern drug discovery by providing a theoretical framework for understanding ligand-receptor interactions and guiding the design of new therapeutic agents. openmedicinalchemistryjournal.com For benzimidazole derivatives like this compound, a variety of in silico methodologies can be applied to accelerate the drug design process. researchgate.net

Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a biological target, providing insights into the key interactions that govern binding affinity. openmedicinalchemistryjournal.com Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the potency of novel derivatives. researchgate.net Furthermore, molecular dynamics simulations can provide a dynamic picture of the ligand-receptor complex, revealing the conformational changes that occur upon binding.

Computational MethodApplication in Benzimidazole Drug DiscoveryInsights for this compound
Molecular DockingPrediction of binding mode to target proteinsIdentification of key interactions with amino acid residues
QSARPrediction of biological activity based on structureEstimation of inhibitory potency against various targets
Molecular DynamicsSimulation of ligand-protein complex dynamicsUnderstanding the stability and conformational changes upon binding

Methodological Innovations in Mechanistic Enzymology utilizing Benzimidazole Scaffolds

The benzimidazole scaffold is a valuable tool in mechanistic enzymology, the study of the chemical and physical principles underlying enzyme catalysis. The structural rigidity and tunable electronic properties of benzimidazoles make them ideal probes for investigating enzyme active sites and reaction mechanisms. For instance, strategically modified benzimidazole derivatives can be synthesized to act as specific enzyme inhibitors, allowing researchers to trap and characterize enzymatic intermediates. nih.gov

The development of novel benzimidazole-based inhibitors, guided by computational design, can provide valuable insights into the catalytic mechanisms of enzymes implicated in disease. nih.gov These studies are not only of fundamental scientific interest but can also inform the design of more potent and selective therapeutic agents. The benzimidazole core's ability to mimic natural purine (B94841) nucleosides allows it to interact with a wide range of biological macromolecules, making it a versatile scaffold for probing enzymatic function. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chloro-1-methyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of o-phenylenediamine derivatives with substituted aldehydes or ketones under acidic conditions. For example, microwave-assisted synthesis can reduce reaction time and improve yield compared to conventional reflux methods. Solvent choice (e.g., DMF vs. ethanol) and catalysts (e.g., SiO₂ nanoparticles) significantly affect reaction efficiency. Post-synthesis purification via column chromatography (using hexane/ethyl acetate gradients) ensures high purity .

Q. How can structural characterization of this compound derivatives be systematically validated?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Confirm substitution patterns and aromatic proton environments (e.g., downfield shifts for imidazole protons).
  • FT-IR : Identify C-Cl (650–750 cm⁻¹) and C-N (1350–1500 cm⁻¹) stretches.
  • X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 61.73° between imidazole and phenyl rings in related compounds) to validate spatial orientation .

Q. What catalytic systems enhance the synthesis of halogenated benzimidazoles?

  • Methodological Answer : Nano-SiO₂ demonstrates high catalytic activity due to its large surface area and Brønsted acidity. Comparative studies show SiO₂ reduces reaction time by 40% compared to homogeneous catalysts like HCl. Mechanistic studies suggest SiO₂ facilitates proton transfer during cyclization .

Advanced Research Questions

Q. How do computational methods (DFT) predict the electronic and nonlinear optical (NLO) properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (B3LYP/6-311++G(d,p)) calculates frontier molecular orbitals (FMOs) to determine energy gaps (ΔE ≈ 4.5 eV for nitro-substituted derivatives). Polarizability (⟨α⟩) and hyperpolarizability (βtot) values are computed to assess NLO potential. For instance, nitro groups at para positions enhance βtot by 3-fold due to charge transfer .

Q. How can structural contradictions in crystallographic and spectroscopic data be resolved?

  • Methodological Answer : Discrepancies in dihedral angles (e.g., X-ray vs. DFT-predicted angles) arise from crystal packing forces. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking). For example, C-H···Cl interactions in 4-chloro derivatives stabilize planar conformations, aligning with NMR data .

Q. What strategies improve the binding affinity of this compound derivatives in enzyme inhibition (e.g., EGFR)?

  • Methodological Answer : Molecular docking (AutoDock Vina) identifies key interactions:

  • Chlorine at position 4 enhances hydrophobic contacts with EGFR’s Leu694.
  • Methyl at position 1 reduces steric hindrance, improving binding scores (ΔG ≈ -9.2 kcal/mol).
  • ADMET analysis optimizes pharmacokinetics (e.g., logP < 3.5 for blood-brain barrier permeability) .

Q. How do substituents on the benzimidazole core influence antimicrobial activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (Cl, Br) at position 4 increase activity against S. aureus (MIC = 8 µg/mL).
  • Methyl groups enhance lipophilicity, improving membrane penetration.
  • Comparative MIC assays under standardized CLSI protocols validate efficacy .

Q. What experimental and computational approaches validate tautomeric forms in solution vs. solid state?

  • Methodological Answer :

  • Solid-state : X-ray crystallography confirms the 1H-tautomer dominance.
  • Solution : Variable-temperature NMR (VT-NMR) detects tautomeric equilibria (e.g., ΔG<sup>‡</sup> ≈ 50 kJ/mol for proton exchange).
  • DFT : Solvent models (PCM) simulate dielectric effects, showing polar solvents stabilize N-H tautomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.